molecular formula C6H11N3O B2432415 (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1540981-37-0

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2432415
CAS No.: 1540981-37-0
M. Wt: 141.174
InChI Key: MGDACALOFCAYGF-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, such as the methoxy and methyl groups attached to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDACALOFCAYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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